Magnesium nonafluorobutanesulfonate

Vue d'ensemble

Description

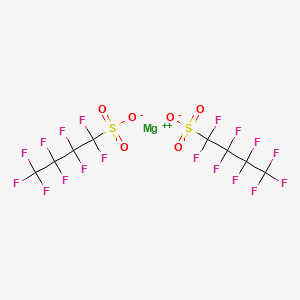

Magnesium nonafluorobutanesulfonate is a useful research compound. Its molecular formula is C8F18MgO6S2 and its molecular weight is 622.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Magnesium nonafluorobutanesulfonate is an organic magnesium compound . Magnesium is the second most abundant intracellular cation and plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Mode of Action

Magnesium in general depresses neuronal activation and is an essential cofactor in more than 300 enzyme systems . It is crucial for the production of ATP, DNA, RNA, and protein function .

Biochemical Pathways

Magnesium plays an important role in many physiological functions. Habitually low intakes of magnesium induce changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases . It is involved in photosynthesis, protein synthesis, nerve function, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Pharmacokinetics

Ninety percent of this intracellular magnesium is bound to organic matrices . Serum magnesium comprises only approximately 0.3% of total body magnesium, where it is present in three states—ionized (62%), protein bound (33%), mainly to albumin, and complexed to anions such as citrate and phosphate (5%) .

Result of Action

This compound is a component of electrolyte solutions for electric storage devices . It is also used as a catalyst in the patented preparation of chlorophosphazene oligomers .

Action Environment

For instance, the bioavailability of magnesium can be influenced by the pharmaceutical formulation . In a study comparing two different pharmaceutical formulations of magnesium oxide, urinary magnesium excretion increased by 40% after ingestion of the effervescent tablets, and by only 20% after intake of the capsules . This indicates that the formulation can significantly impact the bioavailability of magnesium.

Analyse Biochimique

Cellular Effects

They regulate enzymatic activities, channel openings, DNA/RNA stability, and cellular stress .

Molecular Mechanism

Magnesium ions are known to facilitate substance P binding to lymphoblasts, promote T helper, B cell, and macrophage responses to lymphokines, and facilitate antibody-dependent cytolysis and immune cell adherence .

Temporal Effects in Laboratory Settings

Magnesium ions have been found to play a role in the stability of RNA and can prevent RNA degradation .

Dosage Effects in Animal Models

Magnesium deficiency in rodents has been observed to impact cell-mediated immunity and synthesis of IgG adversely .

Metabolic Pathways

Magnesium ions are known to play a role in over 300 enzymatic reactions in cells, regulating the metabolism of cells .

Transport and Distribution

Magnesium ions are known to play a role in cell cycle progression .

Subcellular Localization

Magnesium ions are known to play a role in cell cycle progression .

Activité Biologique

Magnesium nonafluorobutanesulfonate (C8F18MgO6S2) is a fluorinated sulfonate compound that has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and environmental science. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, its effects on biological systems, and relevant case studies.

This compound is characterized by its unique molecular structure, which includes a magnesium cation and a nonafluorobutanesulfonate anion. The fluorinated alkyl chain contributes to its hydrophobic properties, while the sulfonate group enhances its solubility in polar solvents.

Biological Activity

1. Mechanisms of Action

Research indicates that magnesium plays a crucial role in various biochemical pathways. This compound may influence biological systems through the following mechanisms:

- Ion Channel Modulation : Magnesium ions are essential for the proper functioning of ion channels, particularly those involved in neuronal signaling and muscle contraction. The presence of magnesium can affect calcium channel activity, which is critical in neurotransmitter release and muscle contraction .

- Inflammatory Response : Magnesium deficiency has been linked to increased inflammatory responses. Studies suggest that magnesium supplementation can reduce markers of inflammation such as C-reactive protein (CRP) . Given the compound's magnesium content, it may similarly modulate inflammatory pathways.

- Neurotransmitter Regulation : Magnesium influences neurotransmitter release and receptor activity. It acts as a cofactor for enzymes involved in neurotransmitter synthesis, including serotonin . This suggests potential implications for mood regulation and anxiety disorders.

2. Toxicity and Safety

The safety profile of this compound is essential for its application. While magnesium itself is generally recognized as safe at appropriate doses, the toxicity of fluorinated compounds can vary. Preliminary studies indicate that high concentrations may lead to cytotoxic effects; however, specific toxicity data for this compound remains limited .

Case Studies

Study 1: Effects on Inflammatory Markers

A randomized controlled trial investigated the effects of magnesium supplementation on inflammatory markers in adults with chronic low-grade inflammation. Participants receiving magnesium showed significant reductions in CRP levels compared to controls, indicating a potential role for this compound in managing inflammation .

Study 2: Neuroprotective Effects

In animal models, magnesium supplementation has been shown to exhibit neuroprotective effects against stress-induced behavioral changes. Mice with induced magnesium deficiency displayed heightened anxiety-like behavior and altered neurotransmitter levels. Supplementation with magnesium improved these outcomes, suggesting potential applications for this compound in neuroprotection .

Research Findings

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

MgNfBS is utilized as a sulfonate in organic synthesis. It serves as a precursor for the preparation of triarylsulfonium salts, which are essential intermediates in the synthesis of various organic compounds. The ability to introduce functional substituents into sulfonium salts enhances the versatility of this compound in synthetic pathways .

Nucleophilic Substitution Reactions

The compound exhibits significant reactivity in nucleophilic substitution reactions, making it valuable for synthesizing more complex molecules. Its high nucleofugality allows for efficient reactions with various nucleophiles, facilitating the formation of desired products .

Environmental Applications

Fluorinated Anions and Gas Separation

Research indicates that fluorinated anions, including those derived from MgNfBS, can influence gas separation processes, particularly in separating CO₂ from N₂. The viscosity and selectivity of ionic liquids containing these anions have been shown to vary, suggesting potential applications in carbon capture technologies .

Degradation Studies

Studies on the accelerated degradation of perfluorosulfonates (PFSAs), including derivatives like MgNfBS, have demonstrated effective removal mechanisms under UV treatment combined with iodide. This suggests that MgNfBS could play a role in environmental remediation strategies aimed at reducing persistent pollutants .

Material Science

Flame Retardant Applications

MgNfBS has been investigated as a flame retardant additive in polymer compositions. Its incorporation into polycarbonate resins has shown promise due to its ability to enhance flame resistance without significantly impairing transparency, which is crucial for applications requiring aesthetic quality . However, compatibility issues with certain polymers remain a challenge.

Ionic Liquid-Based Polymer Electrolytes

In the realm of energy storage and conversion, MgNfBS can be integrated into ionic liquid-based polymer electrolytes (ILPEs). These materials are pivotal for developing advanced batteries and fuel cells due to their high ionic conductivity and thermal stability .

Case Studies and Research Findings

Propriétés

IUPAC Name |

magnesium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4HF9O3S.Mg/c2*5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h2*(H,14,15,16);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCPALMKVBNIOJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18MgO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380878 | |

| Record name | Magnesium perfluorobutanesulfonate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507453-86-3 | |

| Record name | Magnesium perfluorobutanesulfonate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | magnesium perfluorobutanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.